molecular formula C15H17NO2S B154898 2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid CAS No. 138568-68-0

2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid

Cat. No.: B154898
CAS No.: 138568-68-0
M. Wt: 275.4 g/mol
InChI Key: YZXPDWVRVXCNTA-UHFFFAOYSA-N
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Description

2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, which includes the cyclization of α-haloketones with thioamides under acidic or basic conditions . The reaction conditions often require temperatures ranging from 50°C to 150°C and may involve solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .

Scientific Research Applications

2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research focuses on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of new materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to bind to DNA and proteins also contributes to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Methylthiazol-2-yl)phenyl]propanoic acid
  • 2-[4-(4-Ethylthiazol-2-yl)phenyl]propanoic acid
  • 2-[4-(4-Methyl-5-ethylthiazol-2-yl)phenyl]propanoic acid

Uniqueness

2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of both ethyl and methyl groups on the thiazole ring enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound for drug development .

Properties

CAS No.

138568-68-0

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

2-[4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C15H17NO2S/c1-4-13-10(3)19-14(16-13)12-7-5-11(6-8-12)9(2)15(17)18/h5-9H,4H2,1-3H3,(H,17,18)

InChI Key

YZXPDWVRVXCNTA-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C

Canonical SMILES

CCC1=C(SC(=N1)C2=CC=C(C=C2)C(C)C(=O)O)C

Origin of Product

United States

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